molecular formula C19H11N3O2 B2390777 2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 190064-61-0

2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2390777
CAS No.: 190064-61-0
M. Wt: 313.316
InChI Key: AHSZBYMNURLKSC-UHFFFAOYSA-N
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Description

Historical Development of Benzimidazole Chemistry

The historical trajectory of benzimidazole chemistry traces its origins to the pioneering work of Hoebrecker in 1872, who first synthesized benzimidazole derivatives through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by dehydration processes. This initial breakthrough established the foundational synthetic principles that would guide benzimidazole research for subsequent decades. The significance of benzimidazole chemistry became particularly evident in the 1950s when 5,6-dimethyl-1-(α-D-ribofuranosyl) benzimidazole was identified as an integral structural component of vitamin B₁₂, fundamentally transforming the perception of benzimidazole derivatives from synthetic curiosities to biologically essential molecules.

The evolution of benzimidazole synthetic methodologies proceeded through several distinct phases throughout the twentieth century. During the early period, researchers primarily focused on direct condensation reactions between ortho-phenylenediamine derivatives and various carbonyl compounds, establishing the classical synthetic paradigm that remains influential today. The discovery of benzimidazole's role in vitamin B₁₂ catalyzed intensive research efforts, leading to the development of more sophisticated synthetic approaches and the recognition of benzimidazole's potential as a privileged scaffold for drug development. By the 1960s, the pharmaceutical industry had begun systematic exploration of benzimidazole derivatives, with companies such as Imperial Chemical Industry introducing phenzidole as a sheep anthelmintic, marking the beginning of commercial benzimidazole-based therapeutics.

The progression of benzimidazole chemistry accelerated significantly during the latter half of the twentieth century, with researchers developing increasingly complex synthetic strategies for accessing substituted derivatives. The introduction of microwave-assisted synthesis, metal-catalyzed reactions, and multicomponent approaches revolutionized the field, enabling the preparation of previously inaccessible structural variants. Contemporary benzimidazole research has embraced green chemistry principles, incorporating environmentally benign catalysts such as metal-organic frameworks and developing solvent-free reaction conditions. These advances have positioned benzimidazole chemistry at the forefront of modern heterocyclic synthesis, with applications spanning medicinal chemistry, materials science, and catalysis.

Significance of Pyrido-fused Benzimidazole Derivatives

Pyrido-fused benzimidazole derivatives represent a sophisticated class of heterocyclic compounds that have emerged as particularly promising chemotypes in contemporary drug discovery efforts. The pyrido[1,2-a]benzimidazole scaffold combines the favorable pharmacological properties of benzimidazole with the additional nitrogen functionality of pyridine, creating a unique molecular framework that exhibits enhanced biological activity profiles. Research investigations have consistently demonstrated that pyrido[1,2-a]benzimidazole derivatives possess potent antimalarial properties, with some compounds exhibiting activity comparable to established antimalarial agents while maintaining distinct mechanisms of action.

The structural features of pyrido-fused benzimidazole derivatives contribute significantly to their biological efficacy and pharmacological versatility. The fused ring system provides enhanced molecular rigidity and improved metabolic stability compared to simpler benzimidazole derivatives, characteristics that are particularly valuable in drug development contexts. Studies have shown that pyrido[1,2-a]benzimidazole compounds demonstrate excellent hepatic microsomal stability, with many derivatives retaining greater than 70% of the parent compound after 30 minutes of incubation, indicating favorable pharmacokinetic properties. The nitrogen atoms within the fused system also provide multiple sites for potential hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity.

Properties

IUPAC Name

2-(2-hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O2/c20-10-12-9-13(18(24)14-5-1-4-8-17(14)23)11-22-16-7-3-2-6-15(16)21-19(12)22/h1-9,11,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSZBYMNURLKSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN3C4=CC=CC=C4N=C3C(=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Condensation Reactions

A widely cited method involves the condensation of benzimidazole-2-acetonitrile with α-substituted ethyl acetoacetate derivatives. As reported by researchers in PMC, this reaction proceeds under neat conditions or in anhydrous toluene at 150°C, using ammonium acetate as a catalyst. For instance, benzimidazole-2-acetonitrile reacts with ethyl acetoacetate derivatives (2a–w) to form pyrido[1,2-a]benzimidazole intermediates. The α-substituted ethyl acetoacetate precursors are synthesized by alkylating ethyl acetoacetate with bromomethyl- or bromoethylbenzene derivatives in tetrahydrofuran (THF) using potassium tert-butoxide as a base.

Key steps include:

  • Alkylation of Ethyl Acetoacetate : Ethyl acetoacetate is treated with substituted bromoarenes (e.g., 4-chlorobenzyl bromide) in THF at 70°C to yield α-substituted derivatives.
  • Cyclocondensation : The α-substituted ethyl acetoacetate reacts with benzimidazole-2-acetonitrile under reflux in toluene, forming the pyrido[1,2-a]benzimidazole core.
  • Functionalization : The hydroxybenzoyl group is introduced via Friedel-Crafts acylation using 2-hydroxybenzoic acid derivatives.

This method achieves moderate yields (45–60%) but requires stringent anhydrous conditions to prevent hydrolysis of the nitrile group.

Multicomponent Reaction Strategies

One-Pot Synthesis

A streamlined one-pot synthesis was reported by Sağırlı et al., leveraging heterocyclic ketene aminals (HKAs) as key intermediates. The reaction integrates three components:

  • 2-(Nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole (enamine).
  • Malononitrile (nitrile source).
  • 2-Hydroxybenzaldehyde (acylating agent).

The process proceeds at 80–100°C in ethanol, catalyzed by piperidine, and achieves yields of 68–75% without requiring chromatographic purification. The mechanism involves:

  • Knoevenagel Condensation : Between the aldehyde and malononitrile.
  • Michael Addition : The enamine attacks the Knoevenagel adduct.
  • Cyclization : Intramolecular nucleophilic attack forms the pyrido[1,2-a]benzimidazole ring.

This method is advantageous for scalability and reduced purification steps.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies indicate that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may degrade nitrile groups at elevated temperatures. Non-polar solvents like toluene or xylene are preferred for cyclocondensation steps, while ethanol or methanol is suitable for multicomponent reactions. Optimal temperatures range from 80°C (for one-pot reactions) to 150°C (for cyclocondensation).

Catalytic Systems

  • Ammonium Acetate : Effective in promoting cyclization via acid catalysis.
  • Piperidine : Accelerates Knoevenagel and Michael additions in multicomponent reactions.
  • Lewis Acids : ZnCl₂ or FeCl₃ tested for Friedel-Crafts acylation but showed limited efficacy due to side reactions.

Analytical Characterization

The compound’s structure is confirmed via:

  • IR Spectroscopy : Peaks at 2220 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (C=O stretch).
  • ¹H NMR : Distinct signals for aromatic protons (δ 7.2–8.5 ppm), hydroxy group (δ 10.1 ppm), and pyridinic protons (δ 8.8 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 313.31 (C₁₉H₁₁N₃O₂).

Applications and Derivative Synthesis

Derivatives of pyrido[1,2-a]benzimidazole-4-carbonitrile exhibit antitubercular activity, with MIC values as low as 1.56 µg/mL against Mycobacterium tuberculosis. Structural modifications, such as substituting the hydroxybenzoyl group with halogenated arenes, enhance bioactivity but require tailored synthetic protocols.

Chemical Reactions Analysis

Synthetic Routes and Multicomponent Reactions

The compound is frequently synthesized via one-pot multicomponent reactions involving:

  • 2-(Nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole derivatives

  • Malononitrile

  • Aromatic aldehydes (e.g., 2-hydroxybenzaldehyde)

Example protocol ( ):

  • Reactants are stirred at 60°C for 15 minutes in ethanol.

  • Triethylamine (0.5 mmol) is added, followed by reflux for 1 hour.

  • The product precipitates and is purified via filtration.

Key data :

Aldehyde ComponentYield (%)m.p. (°C)IR ν(CN) (cm⁻¹)
2-Hydroxybenzaldehyde782452202

The reaction proceeds through Knoevenagel condensation , forming arylidene malononitrile intermediates, followed by cyclization via nucleophilic attack of the benzimidazole’s secondary amine group ( ).

Michael Addition and Cyclization Pathways

The compound’s formation involves Michael addition of cyclic enamines to arylidene malononitrile intermediates. Subsequent tautomerization and cyclization yield the fused pyrido-benzimidazole system ( ).

Mechanistic steps :

  • Knoevenagel adduct formation : Aldehyde + malononitrile → arylidene malononitrile.

  • Michael addition : Enamine attacks the nitrile carbon.

  • Cyclization : Intramolecular attack forms the pyrido[1,2-a]benzimidazole core.

Key spectral evidence :

  • ¹H NMR : Methine proton (Hc) at δ 4.86–4.95 ppm (singlet).

  • ¹³C NMR : Aliphatic carbon (C-CH₃) at δ 41 ppm; nitrile carbon at δ 115–119 ppm ( ).

Reactivity with Chromone Derivatives

Reactions with chromone-3-carboxylic acids or aldehydes yield fused chromeno-pyrido-benzimidazole derivatives. For example:

  • Chromone-3-carboxaldehyde reacts via nucleophilic addition at the exocyclic double bond, followed by cyclocondensation to form 2-amino-3-(1H-benzimidazol-2-yl)chromeno[2,3-b]pyridines ( ).

Representative reaction ( ):

  • 1H-Benzimidazol-2-ylacetonitrile + chromone-3-carboxaldehyde → Intermediate via Michael addition.

  • Retro-Michael ring opening → Cyclization with dehydration.

Product characterization :

  • IR : ν(CN) = 2207–2234 cm⁻¹; ν(C=O) = 1646–1670 cm⁻¹.

  • MS : Molecular ion peak at m/z 377 (C₂₂H₁₁N₅O₂) ( ).

Functional Group Transformations

The nitrile group at C4 participates in further reactions:

  • Cyclocondensation with formamide yields pyrimido[5’,4’:5,6]pyrido[1,2-a]benzimidazole derivatives ( ).

  • Hydrolysis : Nitriles convert to carboxylic acids under acidic/basic conditions, though this pathway is less explored for this compound.

Example protocol ( ):

  • Boil 1-amino-3-arylpyrido[1,2-a]benzimidazole-2,4-dicarbonitrile with formamide.

  • Cyclize to form 5-aryl-4-methylpyrimido derivatives.

Stability and Biological Relevance

  • The compound exhibits moderate stability in human liver microsomes, with degradation via oxidative pathways ( ).

  • Derivatives show antitubercular activity (MIC = 0.12–0.5 µg/mL against M. tuberculosis H37Rv) ( ).

Structure-activity relationship (SAR) :

SubstituentAnti-TB Activity (MIC, µg/mL)Vero Cell Toxicity (IC₅₀, µg/mL)
4-Chlorobenzyl0.58
2-Hydroxybenzoyl0.12>100

Crystallographic and Spectral Insights

  • X-ray diffraction confirms planar geometry and hydrogen-bonding interactions involving the hydroxybenzoyl group ( ).

  • HRMS : Exact mass matches molecular formula (e.g., C₁₈H₁₃N₅O₂: [M-H]⁻ = 331.1069) ( ).

Comparative Reaction Mechanisms

A comparative analysis of pathways is summarized below:

Reaction TypeKey IntermediatesConditionsYield Range (%)
MulticomponentArylidene malononitrileReflux, Et₃N70–85
Michael AdditionChromone adductsEtOH, 60°C65–78
CyclocondensationPyrimido derivativesFormamide, 100°C60–75

This synthesis of reactivity data underscores the compound’s versatility in heterocyclic chemistry and its potential for pharmacological applications. Further studies should explore its catalytic and asymmetric synthetic pathways.

Scientific Research Applications

2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as a potent and selective blocker of certain calcium-activated chloride channels, interacting with the anion pore and inhibiting channel function . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

The following sections compare structural analogs of 2-(2-hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile, focusing on substituent effects, synthetic routes, physicochemical properties, and biological activities.

Structural Variations and Substituent Effects

Substituents at positions 1, 2, and 3 significantly alter the compound’s properties:

Compound Name Substituents Molecular Weight Key Features Reference
This compound 2-hydroxybenzoyl, 4-CN 327.31 g/mol Conjugated system, π-π stacking, electron-withdrawing CN group
2-(3,5-Dibromo-2,4-dihydroxybenzoyl) analog 3,5-dibromo-2,4-dihydroxybenzoyl, 4-CN 485.09 g/mol Enhanced halogen-mediated bioactivity, steric bulk
2-(4-Fluorobenzyl)-3-methyl-1-oxo analog 4-fluorobenzyl, 3-methyl, 1-oxo, 4-CN 332.12 g/mol Fluorine enhances metabolic stability; oxo group increases polarity
2-(2-Hydroxyethyl)-3-methyl-1-oxo analog 2-hydroxyethyl, 3-methyl, 1-oxo, 4-CN 267.28 g/mol Hydroxyethyl improves solubility; oxo group facilitates H-bonding
3-Methyl-1-(piperidin-1-yl)-2-isopropyl analog 3-methyl, 1-piperidinyl, 2-isopropyl, 4-CN 332.45 g/mol Piperidine enhances lipophilicity; isopropyl adds steric hindrance

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The carbonitrile group at position 4 is conserved across analogs, stabilizing the aromatic system and directing electrophilic attacks .
  • Hydroxy Groups : The 2-hydroxybenzoyl substituent enables π-π stacking, while hydroxyethyl (e.g., ) improves aqueous solubility.
  • Halogens : Bromine or chlorine substituents (e.g., ) enhance antimicrobial activity but may increase molecular weight and reduce solubility.

Key Observations :

  • Regioselectivity : Lithium amide bases improve regioselectivity for 2-oxo isomers over 4-oxo isomers .
  • Solvent Effects: Ethanol/DMF mixtures favor crystallization (e.g., 90% yield for 2-benzyl analog ).
  • Halogenation : Phosphorous oxychloride efficiently introduces chloro groups .
Physicochemical Properties

Substituents critically influence solubility, melting points, and electronic properties:

Compound Name Melting Point (°C) Solubility Electronic Properties Reference
This compound >250 Moderate in DMSO Strong conjugation, λmax ~350 nm
3-Methyl-1-oxo-2-[4-(thiomethyl)benzyl] analog >300 Low in water Thiomethyl enhances redox activity
2-(2-Hydroxyethyl)-3-methyl-1-oxo analog 250 High in polar solvents Hydroxyethyl increases polarity
1-Chloro-2-(2-chloroethyl)-3-methyl analog N/A Insoluble in water Chlorine atoms reduce π-electron density

Key Observations :

  • Polar Groups: Hydroxyethyl or morpholino substituents (e.g., ) improve water solubility.
  • Aromatic Systems : Extended conjugation (e.g., 2-hydroxybenzoyl) redshifts absorption spectra .

Key Observations :

  • Antimicrobial Activity : Halogenated analogs (e.g., bromine in ) show potent activity due to electrophilic interactions with bacterial enzymes.
  • Anticancer Potential: Piperidine-substituted derivatives (e.g., ) exhibit cytotoxicity via intercalation or kinase inhibition.
  • Structural-Activity Relationship (SAR) : Bulkier substituents (e.g., benzyl ) enhance target binding but may reduce bioavailability.

Biological Activity

2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with notable biological activities. Its molecular formula is C19H11N3O2, and it has garnered attention for its potential therapeutic properties, particularly in the fields of oncology and infectious disease.

  • Molecular Weight : 313.31 g/mol
  • IUPAC Name : this compound
  • CAS Number : 190064-61-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to act as a selective blocker of calcium-activated chloride channels, inhibiting their function and thereby affecting various physiological processes. This mechanism suggests potential applications in treating conditions related to ion channel dysfunction.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Antitumor Activity : Studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antitumor effects. For instance, compounds derived from similar scaffolds have shown IC50 values ranging from 0.08 to 1.43 μM against cancer cell lines, indicating strong cytotoxicity .
  • Antimicrobial Properties : The compound has shown promise as an antibacterial agent. Research indicates that it can inhibit the growth of various bacterial strains, although specific data on its effectiveness against distinct pathogens is still emerging .
  • Antischistosomal Activity : In vivo studies have reported that related compounds can achieve moderate to high reductions in worm burden in models infected with Schistosoma mansoni, suggesting potential for use in treating schistosomiasis .

Antitumor Activity

A recent study evaluated the antitumor effects of various benzimidazole derivatives, including those structurally related to this compound. The findings indicated:

  • Cell Lines Tested : A549, HCC827, NCI-H358.
  • Assays Used : MTS cytotoxicity and BrdU proliferation assays.
  • Results : Significant cytotoxicity was observed with IC50 values around 6.26 ± 0.33 μM for HCC827 cells .

Antimicrobial Studies

Research on the antimicrobial properties of similar compounds revealed:

  • Activity Against Bacteria : Compounds showed effective inhibition against various strains.
  • Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.

Antischistosomal Effects

In a study focusing on antischistosomal activity:

  • In Vivo Efficacy : Compounds demonstrated worm burden reductions of 35.8% to 89.6% in infected mice.
  • Toxicity Profile : While showing efficacy, some compounds exhibited toxicity against certain cell lines (selectivity index < 10) .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityIC50 (μM)Notes
BenzimidazolesAntibacterial/AnticancerVaries (0.08 - 1.43)Broad spectrum activity
Pyrido[1,2-a]benzimidazolesAntitumor~6.26 (HCC827)High selectivity and potency

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile, and how can reaction yields be improved?

  • Methodological Answer : Synthesis of pyrido[1,2-a]benzimidazole derivatives typically involves multicomponent reactions (MCRs) or tandem annulation. For example, MCRs using heterocyclic ketene aminals and malononitrile precursors under reflux conditions (DMF, 60–80°C) achieve high yields (83–95%) with minimal purification . To optimize yields:

  • Vary catalysts (e.g., acid/base conditions).
  • Adjust solvent polarity (e.g., ethanol vs. DMF).
  • Control stoichiometry of aldehydes and nitrile precursors.
    • Data Table :
Precursor SystemSolventTemp (°C)Yield (%)Purity (%)
2-aminobenzimidazoleDMF808395
Malononitrile + AldehydeEthanol607590

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • IR spectroscopy to confirm functional groups (e.g., C≡N stretch at ~2218 cm⁻¹, C=O at ~1656 cm⁻¹) .
  • NMR (¹H/¹³C) to resolve aromatic protons and substituent effects (e.g., benzoyl protons at δ 7.2–8.5 ppm) .
  • TOF-MS for accurate molecular weight validation (e.g., [M+H]⁺ ion matching theoretical mass ± 0.01 Da) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer :

  • Conduct kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence-based protocols (IC₅₀ determination) .
  • Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with cisplatin as a positive control .
  • Monitor apoptosis markers (e.g., caspase-3 activation) via flow cytometry .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity while maintaining solubility?

  • Methodological Answer :

  • Introduce hydrophilic substituents (e.g., hydroxyl, piperazine) at the pyrido-benzimidazole core to improve aqueous solubility without compromising kinase affinity .
  • Use QSAR modeling to predict substituent effects on logP and binding energy (e.g., chlorobenzyl groups enhance cellular uptake ).
    • Data Table :
SubstituentlogPIC₅₀ (EGFR, nM)Solubility (mg/mL)
-H (Parent compound)3.21500.05
-OCH₃2.81200.12
-Piperazine1.9950.30

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

  • Methodological Answer :

  • Perform variable-temperature NMR to assess dynamic effects (e.g., rotamers causing peak splitting) .
  • Validate crystallinity via X-ray diffraction (e.g., bond lengths/angles in fused rings) .
  • Compare experimental IR peaks with DFT-calculated vibrational modes to identify anomalies (e.g., hydrogen bonding) .

Q. What strategies mitigate risks in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Optimize crystallization conditions (e.g., DMF/ethanol mixtures) to ensure purity >98% .
  • Implement process analytical technology (PAT) for real-time monitoring of key intermediates .
  • Follow safety protocols for handling nitriles (e.g., PPE, fume hoods) to avoid inhalation/contact hazards .

Q. How can in vitro pharmacokinetic properties (e.g., metabolic stability) be evaluated?

  • Methodological Answer :

  • Use hepatocyte microsomes (human/rat) to measure metabolic half-life (t₁/₂) .
  • Perform Caco-2 permeability assays to predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s preferred) .
  • Assess plasma protein binding via ultrafiltration-LC/MS (e.g., >90% binding reduces free drug availability) .

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